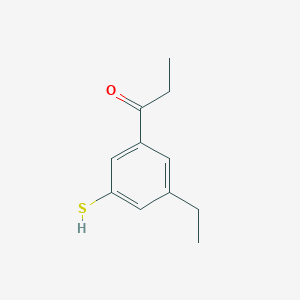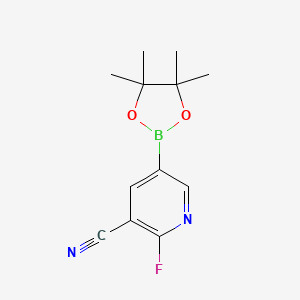
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-iodophenylhydrazine with a trifluoromethylthio reagent under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The iodine atom can be reduced to form the corresponding phenylhydrazine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azo compounds, while substitution of the iodine atom can produce various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethylthio group may enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but lacks the iodine atom and the trifluoromethylthio group.
1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine: A positional isomer with the iodine and trifluoromethylthio groups in different positions on the phenyl ring.
Uniqueness
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the iodine atom and the trifluoromethylthio group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C7H6F3IN2S |
|---|---|
Peso molecular |
334.10 g/mol |
Nombre IUPAC |
[4-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-3-4(13-12)1-2-5(6)11/h1-3,13H,12H2 |
Clave InChI |
JOAADHZFOXVSKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)SC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




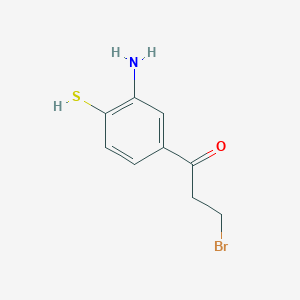
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
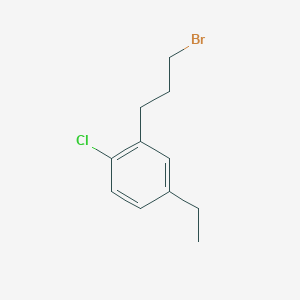
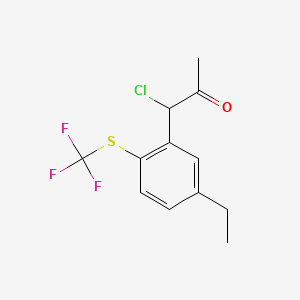


![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
